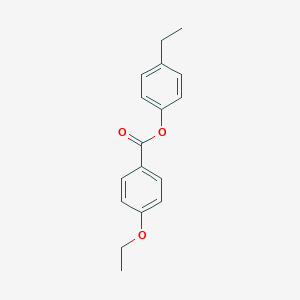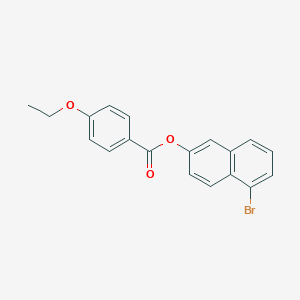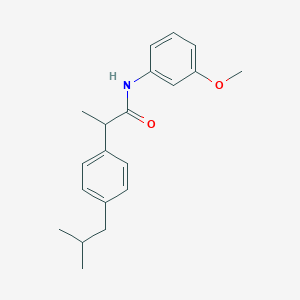
2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide, also known as IBMP, is a chemical compound that belongs to the group of N-acylphenylalanines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pain management.
Mecanismo De Acción
The exact mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed that this compound acts on the endocannabinoid system, which is involved in pain processing and inflammation. Specifically, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide may act as an agonist at the CB2 receptor, which is found primarily in immune cells and has been implicated in pain modulation.
Biochemical and physiological effects:
In addition to its potential analgesic effects, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation, however, is that the exact mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of new pain medications based on the structure of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide and its potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Finally, more research is needed to determine the safety and efficacy of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 4-isobutylbenzoyl chloride with 3-methoxyphenylalanine in the presence of a base. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential use as a pain management drug. 2-(4-isobutylphenyl)-N-(3-methoxyphenyl)propanamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that this compound may be useful in the development of new pain medications.
Propiedades
Número CAS |
192581-87-6 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)12-16-8-10-17(11-9-16)15(3)20(22)21-18-6-5-7-19(13-18)23-4/h5-11,13-15H,12H2,1-4H3,(H,21,22) |
Clave InChI |
XRNIIGDXIYFVHM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)


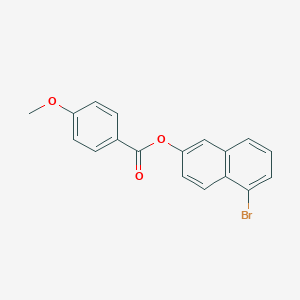
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
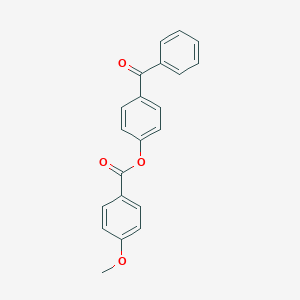
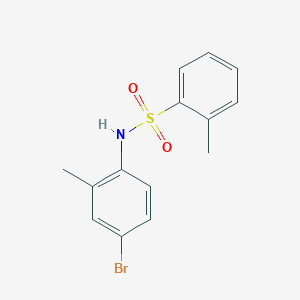

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
